molecular formula C12H23NO2 B2364347 Tert-butyl 3-(piperidin-3-yl)propanoate CAS No. 1250602-30-2

Tert-butyl 3-(piperidin-3-yl)propanoate

Cat. No.: B2364347
CAS No.: 1250602-30-2
M. Wt: 213.321
InChI Key: KVRUUGQSHWPGOT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-3-yl)propanoate is a chemical compound with the molecular formula C12H23NO2 . It has a molecular weight of 213.32 . This compound is a solid at room temperature and should be stored at 4°C, protected from light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h10,13H,4-9H2,1-3H3 . This indicates the presence of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C, protected from light . The compound has a molecular weight of 213.32 .

Scientific Research Applications

1. Use in Catalysis

Tert-butyl 3-(piperidin-3-yl)propanoate, as part of a piperidine derivative, is used in catalysis. Specifically, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which include tert-butyl groups, have been utilized as Lewis acids to catalyze oxidative cyclization of alkenols by tert-butyl hydroperoxide (Dönges et al., 2014).

2. Synthesis of Pharmacologically Relevant Compounds

The compound has been employed in the synthesis of various pharmacologically relevant molecules, particularly as an intermediate. For instance, its role in the asymmetric synthesis of compounds related to nociceptin antagonists is notable (Jona et al., 2009). Additionally, it serves as an important intermediate in synthesizing small molecule anticancer drugs (Zhang et al., 2018).

3. Development of Bioorganometallics

This chemical is also used in creating complex bioorganometallic structures. An example includes its use in synthesizing carboxylic acid derivatives that are integrated into organometallic analogues of the antibiotic platensimycin (Patra et al., 2012).

4. Synthesis of Biological Compounds

It's instrumental in the synthesis of biologically active compounds, such as crizotinib, and other compounds with medical applications (Kong et al., 2016).

5. Intermediate in Pharmaceutical Development

The compound serves as a key intermediate in the development of various pharmaceutical drugs. For instance, it plays a crucial role in the synthesis of Vandetanib, a medication used in cancer treatment (Wang et al., 2015).

Safety and Hazards

The safety information available indicates that Tert-butyl 3-(piperidin-3-yl)propanoate may be harmful . The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines, including Tert-butyl 3-(piperidin-3-yl)propanoate, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

Properties

IUPAC Name

tert-butyl 3-piperidin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRUUGQSHWPGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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